3-Benzyloxy-6-iodo-2-(piperidin-1-yl)-pyridine

Beschreibung

Chemical Structure and Key Features

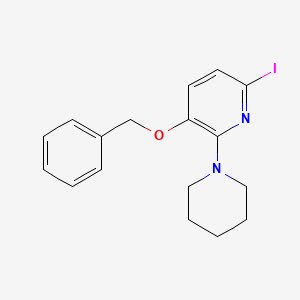

3-Benzyloxy-6-iodo-2-(piperidin-1-yl)-pyridine is a pyridine derivative with three distinct substituents:

- Benzyloxy group at position 3, enhancing lipophilicity and enabling π-π interactions.

- Iodine atom at position 6, contributing to molecular weight (estimated ~395.25 g/mol) and enabling cross-coupling reactions (e.g., Suzuki couplings) for further derivatization .

Synthesis

The compound is synthesized via nucleophilic substitution. For example, 3-hydroxy-2-methylpyridine is benzylated using benzyl bromide under basic conditions (K₂CO₃ in acetone), followed by iodination at position 6 . Piperidine substitution at position 2 is achieved via coupling reactions, as seen in analogous pyridine derivatives .

The iodine atom may also position it as a precursor for radiolabeling or targeted drug development .

Eigenschaften

Molekularformel |

C17H19IN2O |

|---|---|

Molekulargewicht |

394.25 g/mol |

IUPAC-Name |

6-iodo-3-phenylmethoxy-2-piperidin-1-ylpyridine |

InChI |

InChI=1S/C17H19IN2O/c18-16-10-9-15(21-13-14-7-3-1-4-8-14)17(19-16)20-11-5-2-6-12-20/h1,3-4,7-10H,2,5-6,11-13H2 |

InChI-Schlüssel |

XJNXXDFOZGRNMR-UHFFFAOYSA-N |

Kanonische SMILES |

C1CCN(CC1)C2=C(C=CC(=N2)I)OCC3=CC=CC=C3 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 3-Benzyloxy-6-iod-2-(Piperidin-1-yl)-pyridin beinhaltet in der Regel mehrstufige organische Reaktionen. Eine gängige Methode umfasst:

Nucleophile Substitution: Ausgehend von einem Pyridinderivat wird durch eine nucleophile Substitutionsreaktion die Piperidin-1-yl-Gruppe eingeführt.

Einführung der Benzyloxygruppe: Die Benzyloxygruppe kann durch eine Etherifizierungsreaktion mit Benzylalkohol und einer geeigneten Base eingeführt werden.

Industrielle Produktionsverfahren

Industrielle Produktionsverfahren können ähnliche Synthesewege verwenden, sind aber für die großtechnische Produktion optimiert. Dazu gehören die Verwendung von kontinuierlichen Strömungsreaktoren, automatisierte Synthese und Reinigungstechniken, um eine hohe Ausbeute und Reinheit zu gewährleisten.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, insbesondere an der Piperidin-1-yl-Gruppe.

Reduktion: Reduktionsreaktionen können das Iodatom angreifen und es in eine weniger reaktive Form umwandeln.

Substitution: Die Benzyloxy- und Iodgruppen können an Substitutionsreaktionen teilnehmen, wodurch eine weitere Funktionalisierung möglich ist.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Wasserstoffgas in Gegenwart eines Katalysators.

Substitution: Reagenzien wie Natriumhydrid oder Kaliumcarbonat in polaren aprotischen Lösungsmitteln.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. So kann die Oxidation zu N-Oxid-Derivaten führen, während Substitutionsreaktionen verschiedene funktionelle Gruppen einführen können.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

-

Synthesis of Bioactive Compounds:

- 3-Benzyloxy-6-iodo-2-(piperidin-1-yl)-pyridine serves as an intermediate in the synthesis of various bioactive molecules. Its structural features allow for modifications that can enhance biological activity against specific targets.

-

Pharmacological Potential:

- Compounds with similar structural motifs have demonstrated a range of pharmacological activities, including antimicrobial, anticancer, and neuroprotective effects. Research indicates that derivatives of pyridine compounds often exhibit significant biological activities due to their ability to interact with enzymes or receptors involved in metabolic pathways .

- Antimicrobial Activity:

Biochemical Studies

-

Interaction Studies:

- The compound's binding affinity to various biological targets is under investigation. Understanding these interactions is crucial for elucidating its pharmacological potential and guiding further drug development efforts.

-

Mitochondrial Dysfunction Modulation:

- Related compounds have been studied for their role in modulating mitochondrial dysfunction associated with neurodegenerative diseases. For instance, certain derivatives have shown promise in blocking amyloid beta-induced mitochondrial permeability transition pore opening, which is critical in Alzheimer's disease .

Case Studies

Wirkmechanismus

The mechanism of action of 3-Benzyloxy-6-iodo-2-(piperidin-1-yl)-pyridine would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Comparative Analysis

Substituent Positioning and Electronic Effects

- The piperidin-1-yl group at position 2 in the target compound differentiates it from Paroxetine (piperidinyl at position 6) and 3-(Benzyloxy)-6-iodo-2-methylpyridine (methyl at position 2). Piperidine’s basicity (pKa ~11) enhances solubility in acidic environments, while methyl groups increase lipophilicity (Log P ~3.5 vs. ~4.2 for piperidinyl) .

- The iodine atom at position 6 provides a heavier halogen compared to chlorine in pyrido-pyrimidines (e.g., 6-Benzyl-2,4-dichloro-pyrido[4,3-d]pyrimidine), enabling unique reactivity in cross-coupling reactions .

Pharmacological Implications Paroxetine’s SSRI activity is linked to its 6-piperidinyl and 3-benzylphenyl groups, which stabilize serotonin reuptake inhibition. The target compound’s 2-piperidinyl group may alter binding kinetics due to steric and electronic differences . The target compound’s iodine could enhance blood-brain barrier penetration compared to non-halogenated analogs .

Synthetic Accessibility

- The target compound shares synthetic pathways with 3-(Benzyloxy)-6-iodo-2-methylpyridine (93% yield via benzylation/iodination) but requires additional steps for piperidine substitution . In contrast, pyrido-pyrimidines () demand multi-step fusion reactions, reducing scalability .

Physicochemical Properties Molecular Weight and Lipophilicity: The target compound’s higher molecular weight (~395 vs.

Biologische Aktivität

3-Benzyloxy-6-iodo-2-(piperidin-1-yl)-pyridine is a complex organic compound with significant potential in pharmacology due to its unique structural features. This article delves into its biological activity, synthesizing findings from various studies and reviews.

Molecular Structure and Properties

The compound's molecular formula is , with a molecular weight of approximately 394.25 g/mol. The structure includes a pyridine ring substituted with a benzyloxy group and an iodine atom, which influences its electronic properties and reactivity.

| Property | Value |

|---|---|

| Molecular Formula | C17H19IN2O |

| Molecular Weight | 394.25 g/mol |

| IUPAC Name | This compound |

| Structural Features | Pyridine ring, benzyloxy group, iodine substitution |

Research indicates that this compound may interact with various biological targets, including enzymes and receptors. Its specific iodine substitution is believed to enhance binding affinity and selectivity towards certain targets, potentially modulating various biochemical pathways.

Anticancer Properties

Studies on structurally similar compounds suggest that this compound could exhibit anticancer activity. For instance, derivatives of pyridine compounds are known for their ability to inhibit tumor growth by interfering with cell cycle progression and inducing apoptosis in cancer cells.

Neuropharmacological Effects

The piperidine moiety in the compound may contribute to neuropharmacological effects, potentially influencing neurotransmitter systems. Research has shown that piperidine derivatives can act as modulators of dopamine and serotonin receptors, which are crucial in treating neurological disorders .

Antimicrobial Activity

Similar compounds have demonstrated antimicrobial properties, suggesting that this compound may also possess such activity. The presence of the benzyloxy group could enhance its interaction with bacterial membranes, leading to increased efficacy against pathogens .

Case Studies and Research Findings

- Anticancer Activity : A study on pyridine derivatives indicated that modifications in the structure significantly influence their anticancer properties. Compounds similar to this compound showed promising results in inhibiting cancer cell proliferation in vitro .

- Neuropharmacological Research : Investigations into piperidine-based compounds revealed their potential as therapeutic agents for neurodegenerative diseases, highlighting their role in modulating neurotransmitter systems .

- Antimicrobial Studies : Research has identified several pyridine derivatives with notable antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting that this compound could be effective in treating infections .

Q & A

Q. What are the recommended synthetic routes for 3-Benzyloxy-6-iodo-2-(piperidin-1-yl)-pyridine, and how can reaction conditions be optimized?

A practical approach involves iodination of a pre-functionalized pyridine core . For example:

- Start with a benzyloxy-protected pyridine derivative.

- Introduce iodine at the 6-position via electrophilic aromatic substitution (e.g., using N-iodosuccinimide under acidic conditions) .

- Install the piperidine moiety at the 2-position via Buchwald-Hartwig amination with a palladium catalyst and a piperidine precursor .

- Optimization : Vary reaction temperature (80–120°C), solvent (toluene or DMF), and ligand (e.g., Xantphos) to improve yield. Monitor progress via TLC or HPLC .

Q. How should researchers characterize this compound to confirm structural integrity?

Use a combination of:

Q. What safety protocols are critical when handling this compound?

- Personal protective equipment (PPE) : Gloves, lab coat, and safety goggles due to potential irritancy .

- Ventilation : Use a fume hood to avoid inhalation of fine particulates .

- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as halogenated waste .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity of the iodo-substituent in cross-coupling reactions?

Conflicting data on iodine’s participation in Suzuki-Miyaura couplings may arise from:

- Steric hindrance : The bulky benzyloxy group at the 3-position may limit access to the 6-iodo site.

- Solution : Use smaller ligands (e.g., SPhos instead of DavePhos) and microwave-assisted heating to enhance reactivity .

- Validation : Compare coupling efficiency with/without protecting group removal. Track byproducts via LC-MS .

Q. What strategies are effective for studying the compound’s potential as a kinase inhibitor scaffold?

Q. How can researchers mitigate challenges in scaling up synthesis without compromising yield?

- Process optimization :

- Quality control : Implement in-line PAT (process analytical technology) tools like FTIR for real-time monitoring .

Q. What advanced analytical techniques are suitable for studying degradation products under oxidative stress?

- LC-QTOF-MS : Identify degradation fragments (e.g., loss of benzyloxy group) .

- EPR spectroscopy : Detect radical intermediates formed during oxidation .

- Accelerated stability studies : Expose the compound to 40°C/75% RH for 4 weeks and track degradation via HPLC .

Methodological Considerations

Q. How should researchers design experiments to evaluate the compound’s pharmacokinetic properties?

Q. What computational tools can predict the compound’s interaction with biological targets?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.